molecular formula C9H5NO2 B7942776 3-Oxoisoindole-5-carbaldehyde

3-Oxoisoindole-5-carbaldehyde

Cat. No.: B7942776
M. Wt: 159.14 g/mol
InChI Key: WCZYLLQQQLZXPD-UHFFFAOYSA-N
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Description

3-Oxoisoindole-5-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an oxo group at the third position and a carbaldehyde group at the fifth position of the isoindole ring. Its chemical formula is C9H5NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with amines, followed by oxidation to introduce the oxo group. Another approach involves the use of multicomponent reactions (MCRs) that combine various starting materials in a single step to form the desired product .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the Sonogashira reaction, which involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts . This method is advantageous due to its high yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 3-Oxoisoindole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Oxoisoindole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 3-Oxoisoindole-5-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its combination of an oxo group and a carbaldehyde group allows for versatile chemical transformations and diverse applications in research and industry .

Properties

IUPAC Name

3-oxoisoindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZYLLQQQLZXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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